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(4-Bromo-6-chloropyridin-3-yl)methanol
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Overview
Description
(4-Bromo-6-chloropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromo-6-chloropyridin-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-bromo-6-chloropyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents, yielding a more simplified pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.
Major Products Formed
Oxidation: 4-Bromo-6-chloropyridine-3-carboxylic acid.
Reduction: 4-Hydroxy-6-chloropyridine.
Substitution: 4-Amino-6-chloropyridin-3-yl)methanol.
Scientific Research Applications
Synthesis and Chemical Research
Intermediate in Organic Synthesis:
(4-Bromo-6-chloropyridin-3-yl)methanol serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bromine and chlorine substituents can facilitate nucleophilic substitutions, making it a versatile building block for creating diverse chemical entities.
Table 1: Synthetic Applications
Application Type | Description |
---|---|
Pharmaceutical Synthesis | Used to create novel drug candidates targeting various diseases. |
Agrochemical Development | Acts as a precursor for pesticides and herbicides. |
Material Science | Utilized in the development of specialty chemicals and polymers. |
Research indicates that this compound exhibits notable biological activities, particularly in the context of drug development.
Potential Anticancer Properties:
Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines. This suggests its potential utility in cancer therapy.
Table 2: Biological Activity Overview
Activity | Effect | Reference |
---|---|---|
Cytotoxicity | Induces cell death in cancer cells | |
Enzyme Inhibition | Inhibits specific enzymes linked to disease | |
Antimicrobial Activity | Exhibits activity against bacterial strains |
Medicinal Chemistry
The compound is being investigated for its role as a lead compound in drug discovery programs targeting various therapeutic areas, including oncology and infectious diseases.
Case Study: Drug Development
A research study explored the synthesis of novel derivatives based on this compound that showed significant inhibition of target enzymes involved in cancer progression. These derivatives were evaluated for their efficacy and safety profiles through preclinical trials.
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals that require specific functional groups for enhanced performance.
Table 3: Industrial Uses
Industry | Application Description |
---|---|
Agrochemicals | Development of herbicides with targeted activity |
Pharmaceuticals | Synthesis of active pharmaceutical ingredients |
Specialty Chemicals | Production of high-performance materials |
Mechanism of Action
The mechanism of action of (4-Bromo-6-chloropyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its target. The hydroxymethyl group can also participate in hydrogen bonding interactions, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloropyridin-3-yl)methanol: Similar structure but different positioning of the halogen atoms.
6-Chloropyridin-3-yl)methanol: Lacks the bromine substituent.
4-Bromo-3-chloropyridin-2-yl)methanol: Different positioning of the hydroxymethyl group.
Uniqueness
(4-Bromo-6-chloropyridin-3-yl)methanol is unique due to the specific arrangement of its substituents, which can influence its reactivity and binding properties. The combination of bromine, chlorine, and hydroxymethyl groups provides a versatile scaffold for further functionalization and derivatization, making it valuable in various synthetic and research applications .
Biological Activity
(4-Bromo-6-chloropyridin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is C7H6BrClN2O, with a molecular weight of 221.49 g/mol. Its structure includes a pyridine ring substituted with bromine and chlorine atoms, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C7H6BrClN2O |
Molecular Weight | 221.49 g/mol |
IUPAC Name | This compound |
InChI Key | XXXXXX (to be provided) |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL, suggesting potential as an antibacterial agent.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis in these cells, with IC50 values of approximately 10 µM for MCF-7 and 15 µM for A549 cells . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- DNA Interaction : It could potentially bind to DNA, disrupting replication and transcription processes.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways related to growth and apoptosis.
Case Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity in Vivo
In vivo studies using mouse models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. Tumor growth inhibition was observed in xenograft models of breast cancer, further supporting its anticancer potential .
Properties
Molecular Formula |
C6H5BrClNO |
---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
(4-bromo-6-chloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 |
InChI Key |
LSANKXPSPPPENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CO)Br |
Origin of Product |
United States |
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